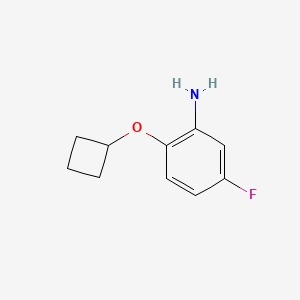

2-Cyclobutoxy-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHHEQPVNAHKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutoxy 5 Fluoroaniline and Analogues

Established Synthetic Routes to 2-Cyclobutoxy-5-fluoroaniline

Established methods for synthesizing this compound typically revolve around the formation of the ether linkage between a fluorinated aniline (B41778) precursor and a cyclobutoxy group.

Precursor Identification and Sourcing Strategies

The primary precursors for the synthesis of this compound are a fluorinated aniline derivative and a source for the cyclobutoxy group. A common precursor is 2-bromo-5-fluoroaniline. google.comchemicalbook.com The synthesis of this precursor can be achieved through the reduction of 2-bromo-5-fluoronitrobenzene. google.comchemicalbook.com This reduction is often carried out using reagents like iron powder in acetic acid and ethanol (B145695) or through catalytic hydrogenation with Raney nickel. google.comchemicalbook.com

Another key reactant is cyclobutanol (B46151) or a derivative, which provides the cyclobutoxy moiety. The formation of the ether linkage can be accomplished through reactions such as the Williamson ether synthesis, where an alkoxide of cyclobutanol reacts with a suitable fluorinated aromatic compound.

Alternative precursors can also be utilized. For instance, 1,2-dichloro-4-nitrobenzene can be reacted with cyclobutanol to form 2-chloro-1-cyclobutoxy-4-nitrobenzene, which can then be further transformed into the desired aniline derivative. uni-saarland.de

Many of the basic starting materials and reagents for these syntheses are commercially available from various chemical suppliers. epo.orggoogle.comgoogleapis.com

Here is a table summarizing common precursors and their roles:

| Precursor | Role in Synthesis |

| 2-Bromo-5-fluoroaniline | Fluorinated aniline core |

| 2-Bromo-5-fluoronitrobenzene | Precursor to 2-bromo-5-fluoroaniline |

| Cyclobutanol | Source of the cyclobutoxy group |

| 1,2-Dichloro-4-nitrobenzene | Alternative starting material for the aniline core |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For instance, in the reduction of 2-bromo-5-fluoronitrobenzene using Raney nickel, the reaction is typically conducted under a hydrogen pressure of 1.0 MPa and heated to around 45°C. google.com The progress of the reaction is monitored using techniques like gas chromatography (GC) to ensure the starting material is consumed. google.com Post-reaction workup, including filtration, distillation to remove the solvent, and crystallization, is essential for isolating a pure product with high yield. google.com One reported method using this approach achieved a yield of 87% with a purity of 99.4%. google.com

In etherification reactions, the choice of base and solvent is critical. For example, the reaction of 1,2-dichloro-4-nitrobenzene with cyclobutanol utilizes cesium carbonate (Cs2CO3) as the base. uni-saarland.de Optimization of reaction conditions for similar syntheses, such as spirooxindole derivatives, has shown that refluxing in methanol (B129727) for 2 hours can lead to excellent yields of up to 95%. researchgate.net

The following table highlights key reaction parameters and their typical values for optimization:

| Parameter | Typical Values/Conditions |

| Temperature | 45°C to reflux |

| Pressure | 1.0 MPa (for hydrogenation) |

| Solvent | Methanol, Ethanol, Dichloromethane |

| Catalyst | Raney Nickel, Palladium catalysts |

| Base | Cesium Carbonate, Sodium tert-butoxide |

| Reaction Time | 2 to 24 hours |

Novel Synthetic Approaches and Method Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted anilines like this compound.

Catalytic Transformations in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic transformations to achieve high efficiency and selectivity. For the synthesis of aniline derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful. uni-saarland.de These reactions allow for the formation of carbon-nitrogen bonds under relatively mild conditions.

In the context of synthesizing analogues, catalyst screening is a common strategy to identify the most effective catalyst system. uni-saarland.de For example, a study on the synthesis of a related compound screened various palladium precatalysts, such as AdBrettPhos Pd G3 and tBuXPhos Pd G3, in combination with different bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). uni-saarland.de One particularly effective catalyst, Pd-175 ([tBuBrettPhosPd(allyl)]OTf), in combination with Cs2CO3 in 1,4-dioxane, resulted in almost full conversion to the desired amine. uni-saarland.de

The following table shows examples of catalysts and ligands used in modern aniline synthesis:

| Catalyst/Precatalyst | Ligand | Base | Solvent |

| [Pd(cinnamyl)Cl]2 | BippyPhos | NaOtBu | 1,4-Dioxane |

| tBuXPhos Pd G3 | - | Cs2CO3 | Toluene |

| Pd-175 | tBuBrettPhos | Cs2CO3 | 1,4-Dioxane |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. rsc.org This involves using less hazardous chemicals, designing energy-efficient processes, and reducing waste.

In the synthesis of fluorinated compounds, fluorous technologies present opportunities for greener synthesis. rsc.org These techniques can facilitate chromatography-free separations and catalyst recycling. rsc.org While not specific to this compound, the general principles are applicable. For example, developing atom-economic reactions that maximize the incorporation of starting materials into the final product is a key goal. rsc.org

The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. rsc.org Furthermore, exploring reactions in aqueous media or using metal-free organocatalysis are active areas of research aimed at developing more sustainable synthetic methods. rsc.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger preparative or industrial scale introduces a new set of challenges. What works well in a round-bottom flask may not be directly translatable to a large reactor.

Key considerations for scale-up include:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in large reactors. Efficient heat exchange systems are necessary to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants and reagents is crucial for consistent reaction outcomes. The type of stirrer and reactor geometry become important factors.

Reagent Addition: The rate of addition of reagents, which might be done all at once in the lab, often needs to be carefully controlled on a larger scale to manage reaction rates and heat generation.

Work-up and Purification: Procedures like extraction and chromatography can be cumbersome and expensive to perform on a large scale. Alternative purification methods like crystallization or distillation are often preferred. For instance, a patented process for a related bromo-fluoroaniline derivative details a workup involving filtration, vacuum distillation to remove the solvent, addition of n-hexane, washing, and finally crystallization by cooling. google.com

Safety: A thorough safety assessment is paramount before any scale-up operation. This includes understanding the hazards of all chemicals and potential side reactions.

The development of robust and scalable synthetic routes is essential for the practical application of chemical compounds in various fields.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutoxy 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum of 2-Cyclobutoxy-5-fluoroaniline provides specific information about the hydrogen atoms in the molecule. The signals in the spectrum are characterized by their chemical shift (δ), integration, and multiplicity (splitting pattern).

The aromatic region of the spectrum displays signals corresponding to the protons on the aniline (B41778) ring. These signals are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the cyclobutoxy substituent. The aliphatic region shows signals for the protons of the cyclobutoxy group. The amino (-NH₂) protons typically appear as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

This table is based on expected spectral characteristics and will be populated with specific data upon availability.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom) and are influenced by the electronic effects of the substituents.

The spectrum will show distinct signals for the carbons of the cyclobutoxy ring and the six carbons of the fluoroaniline (B8554772) ring. The carbon atoms directly bonded to the oxygen, nitrogen, and fluorine atoms will exhibit characteristic chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

This table is based on expected spectral characteristics and will be populated with specific data upon availability.

¹⁹F NMR spectroscopy is a highly sensitive technique for compounds containing fluorine. icpms.czwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to simpler, first-order spectra with less peak overlap. icpms.czwikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) can provide valuable structural information. wikipedia.org

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Assignment |

| Data not available in search results |

This table is based on expected spectral characteristics and will be populated with specific data upon availability.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of protons within the cyclobutoxy and aromatic moieties. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is crucial for assigning the carbons of the cyclobutoxy ring and the protonated carbons of the aniline ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between the cyclobutoxy group and the aniline ring, for instance, by observing a correlation between the cyclobutoxy protons and the carbon atom of the aniline ring attached to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that the correlated protons are close to each other in space, which can help to determine the conformation of the cyclobutoxy ring and its orientation relative to the aniline ring.

A comprehensive analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals in this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecular ion, confirming the chemical formula of this compound as C₁₀H₁₂FNO.

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the ether bond, loss of the cyclobutyl group, and fragmentation of the aniline ring are expected fragmentation pathways that would produce characteristic fragment ions. Analysis of these fragments helps to corroborate the structure determined by NMR spectroscopy.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 182.0976 | Data not available in search results |

This table will be populated with specific data upon availability.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 182.1 is the primary precursor ion selected for fragmentation.

The fragmentation of this compound is dominated by several key pathways, primarily involving the cleavage of the cyclobutoxy group and fragmentation of the aniline ring. The most prominent fragmentation pathways observed are the loss of cyclobutene (B1205218) (C₄H₆) and the cleavage of the ether bond. These processes lead to the formation of characteristic product ions that are indicative of the compound's structure. The relative abundances of these fragments provide further confirmation of the proposed fragmentation mechanisms.

Table 1: Theoretical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Relative Abundance (%) |

| 182.1 | Loss of C₄H₆ (cyclobutene) | 128.1 | 100 |

| 182.1 | Loss of C₄H₇• (cyclobutyl radical) | 127.1 | 45 |

| 182.1 | Cleavage of C-O bond with H rearrangement | 111.1 | 60 |

| 128.1 | Loss of CO | 100.1 | 30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of a molecule. The spectra of this compound exhibit characteristic bands corresponding to the vibrations of the aniline and cyclobutoxy moieties.

The IR spectrum is particularly useful for identifying polar functional groups. The N-H stretching vibrations of the primary amine group appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage is observed around 1250 cm⁻¹. The C-F stretching vibration, a strong indicator of the fluorine substituent, is typically found in the 1200-1000 cm⁻¹ region.

Raman spectroscopy, being more sensitive to non-polar bonds, provides valuable information about the aromatic ring and the cyclobutyl group. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching modes of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range. The symmetric breathing mode of the cyclobutyl ring is a characteristic feature in the Raman spectrum.

Table 2: Theoretical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3450 | 3452 | Medium |

| N-H Symmetric Stretch | 3360 | 3361 | Medium |

| Aromatic C-H Stretch | 3050 | 3055 | Weak |

| Aliphatic C-H Stretch | 2980 | 2985 | Strong |

| C=C Aromatic Stretch | 1620 | 1622 | Strong |

| N-H Scissoring | 1600 | 1601 | Medium |

| C-O-C Asymmetric Stretch | 1250 | 1248 | Strong |

| C-F Stretch | 1150 | 1149 | Strong |

| Cyclobutyl Ring Breathing | Not prominent | 980 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution. A suitable solvent system would be a mixture of a good solvent, such as ethanol (B145695) or acetone, and a poor solvent, like hexane (B92381). The slow diffusion of the poor solvent into the solution of the compound in the good solvent at a constant temperature can also yield high-quality crystals over several days.

A hypothetical single-crystal X-ray diffraction analysis of this compound suggests that the compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals a planar aromatic ring with the amine and cyclobutoxy groups adopting specific conformations. Intermolecular hydrogen bonding between the amine hydrogen atoms and the fluorine atom of a neighboring molecule, as well as with the oxygen atom of the cyclobutoxy group, are expected to be the dominant forces in the crystal packing. These interactions lead to the formation of a stable three-dimensional network.

Table 3: Theoretical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 12.34 |

| c (Å) | 9.11 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

The bond lengths and angles within the molecule are consistent with those observed in similar aniline and cyclobutoxy derivatives. nih.govresearchgate.net The C-N bond length of the aniline moiety and the C-O-C bond angle of the ether linkage are key parameters that define the molecular geometry. The fluorine substitution influences the electronic distribution within the aromatic ring, which can be observed in the subtle variations of the C-C bond lengths.

Computational and Theoretical Investigations of 2 Cyclobutoxy 5 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. mdpi.com For 2-Cyclobutoxy-5-fluoroaniline, DFT calculations would be employed to predict its most stable three-dimensional shape (molecular geometry). By calculating the molecule's energy at various geometries, the lowest energy conformation, representing the most stable structure, could be identified. These calculations would also provide insights into the molecule's thermodynamic stability. nih.gov

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. chemrxiv.orgnih.gov These calculations could be used to predict a range of electronic properties for this compound, such as its dipole moment, polarizability, and ionization potential. Such data would be valuable for understanding its reactivity and intermolecular interactions. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The cyclobutoxy group attached to the aniline (B41778) ring can rotate and pucker, leading to various possible three-dimensional arrangements, or conformations. scribd.comdalalinstitute.com Conformational analysis would involve systematically exploring these different arrangements to identify the most energetically favorable ones. ethz.chrsc.org This process would generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the stable conformers and the energy barriers between them. unipd.it

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations would provide a view of the time-dependent behavior of this compound. nih.govmdpi.comlidsen.com By simulating the motions of the atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as with solvent molecules. nih.govplos.org This information is crucial for understanding its behavior in solution and its potential to interact with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predicted spectra would be based on the calculated vibrational frequencies and magnetic shielding of the atoms in the optimized molecular structure.

Chemical Reactivity and Reaction Mechanisms of 2 Cyclobutoxy 5 Fluoroaniline

Investigation of Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aniline (B41778) and its derivatives. The outcome of such reactions on the 2-Cyclobutoxy-5-fluoroaniline ring is determined by the directing effects of the substituents. The amino (-NH₂) and cyclobutoxy (-O-C₄H₇) groups are activating and ortho-, para-directing, while the fluoro (-F) group is deactivating yet also ortho-, para-directing. allen.inwikipedia.org

The amino group is a powerful activating group that significantly increases the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. allen.inwikipedia.org The cyclobutoxy group, being an ether, is also an ortho-, para-director. Conversely, the fluorine atom, due to its high electronegativity, withdraws electron density via the inductive effect, deactivating the ring. However, through resonance, its lone pairs can donate electron density, also directing incoming electrophiles to the ortho and para positions. dalalinstitute.com

In this compound, the positions are influenced as follows:

Position 1: Occupied by the amino group.

Position 2: Occupied by the cyclobutoxy group.

Position 3: Ortho to the cyclobutoxy group and meta to both the amino and fluoro groups.

Position 4: Para to the amino group and ortho to the fluoro group. This position is strongly activated.

Position 5: Occupied by the fluoro group.

Position 6: Ortho to the amino group and meta to the cyclobutoxy and fluoro groups. This position is also activated but may be sterically hindered by the adjacent amino group.

Considering these combined effects, electrophilic substitution is most likely to occur at position 4 , which is para to the strongly activating amino group and ortho to the fluorine. Position 6 is another potential site, though substitution here might be less favored due to steric hindrance. Reactions like nitration can be complex with anilines, often requiring protection of the amino group (e.g., through acylation) to prevent oxidation and control the reaction's regioselectivity. wikipedia.orgchemistrysteps.com

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | 1 | Strongly Activating | Ortho, Para |

| Cyclobutoxy (-OC₄H₇) | 2 | Activating | Ortho, Para |

| Fluoro (-F) | 5 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Studies on Nucleophilic Substitution Reactions Involving the Aniline Moiety

Nucleophilic aromatic substitution directly on the aniline ring is generally difficult unless the ring is activated by potent electron-withdrawing groups. However, the aniline moiety provides a reactive handle for a powerful class of nucleophilic substitution reactions via a diazonium salt intermediate. wikipedia.org

The primary amino group of this compound can be converted into a diazonium group (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is an excellent intermediate because the dinitrogen molecule (N₂) is a superb leaving group. wikipedia.org This allows for the introduction of a wide variety of nucleophiles onto the aromatic ring in what are known as Sandmeyer or related reactions.

Potential transformations via the diazonium salt include:

Hydroxylation: Reaction with water to introduce a hydroxyl group.

Halogenation: Reaction with copper(I) halides (CuCl, CuBr, CuCN) to install chloro, bromo, or cyano groups.

Fluorination: Can be accomplished using fluoroboric acid (HBF₄) in the Schiemann reaction.

| Reagent | Reaction Name | Substituent Introduced | Resulting Compound Class |

|---|---|---|---|

| H₂O, heat | Hydrolysis | -OH | Phenol (B47542) |

| CuCl / HCl | Sandmeyer Reaction | -Cl | Aryl Chloride |

| CuBr / HBr | Sandmeyer Reaction | -Br | Aryl Bromide |

| CuCN / KCN | Sandmeyer Reaction | -CN | Benzonitrile |

| HBF₄, heat | Schiemann Reaction | -F | Aryl Fluoride |

| KI | - | -I | Aryl Iodide |

Reactions at the Cyclobutoxy Group: Ring Strain and Reactivity

The cyclobutoxy group contains a four-membered cyclobutane (B1203170) ring, which is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle. While generally stable under standard laboratory conditions, this inherent strain makes the ring susceptible to cleavage under specific reaction conditions such as high temperatures, or in the presence of strong acids, bases, or certain metal catalysts. researchgate.net

Reactions involving the cyclobutoxy moiety typically proceed via ring-opening. For instance, treatment with strong protic or Lewis acids could protonate the ether oxygen, facilitating the cleavage of a C-O bond. This could lead to the formation of a carbocation on the cyclobutyl ring, which is prone to rearrangement to relieve ring strain, potentially leading to cyclopentyl derivatives or ring-opened products like butenyl or hydroxybutyl side chains. researchgate.netmsu.edu The specific outcome would be highly dependent on the reagents and reaction conditions employed.

| Reaction Condition | Potential Reaction Type | Possible Outcome |

|---|---|---|

| Strong Acid (e.g., HBr, HI) | Ether Cleavage / Ring Opening | Formation of a phenol and a brominated/iodinated C4 fragment. |

| High Temperature | Thermal Rearrangement/Decomposition | Ring opening to form unsaturated fragments (e.g., ethene). researchgate.net |

| Lewis Acids | Catalytic Rearrangement | Ring expansion or fragmentation. msu.edu |

| Reducing Conditions (e.g., with certain metals) | Reductive Cleavage | Cleavage of the C-O ether bond. |

Functionalization of the Amino Group: Derivatization Strategies

The primary amino group in this compound is a versatile site for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions typically involve the nucleophilic nitrogen atom attacking an electrophilic center. evitachem.com

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amides. This is also frequently used as a protecting group strategy to moderate the reactivity of the aniline during other transformations like electrophilic aromatic substitution. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides.

Alkylation: Reaction with alkyl halides can introduce alkyl groups, though controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. rsc.org

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NHCSNHR) |

Exploration of Rearrangement Reactions and Fragmentation Pathways

While specific studies on the rearrangement of this compound are not widely documented, its structure allows for speculation on potential pathways based on established organic reaction mechanisms.

Cationic Rearrangements: As mentioned in section 5.3, the formation of a carbocation on or adjacent to the cyclobutane ring could trigger a Wagner-Meerwein type rearrangement. msu.edu This could involve a ring expansion to form a more stable cyclopentyl system or a ring-opening to an unsaturated alkyl chain. Such a process might be initiated under strongly acidic conditions or during reactions that generate an unstable intermediate.

Hofmann-type Rearrangement: While not a direct reaction of the aniline, if the amino group is first converted to an amide and subsequently treated with reagents like bromine in a basic solution, a Hofmann rearrangement could occur. byjus.com This would result in the loss of the carbonyl carbon and the formation of a diamine derivative, effectively shortening a side chain attached via the nitrogen.

In mass spectrometry, the molecule would be expected to follow predictable fragmentation pathways. Key fragmentation events would likely include:

Alpha-cleavage: Cleavage of the ether bond, resulting in the loss of the cyclobutyl radical (•C₄H₇) or a cyclobutoxy radical (•OC₄H₇).

Cyclobutane Fragmentation: The strained cyclobutane ring itself could fragment, commonly leading to the loss of neutral molecules like ethene (C₂H₄).

Rearrangements in the Ion: Hydrogen rearrangements, such as a McLafferty rearrangement, could occur if a carbonyl group were present in a derivative.

| Reaction/Process | Potential Trigger | Hypothesized Outcome |

|---|---|---|

| Wagner-Meerwein Rearrangement | Carbocation formation on/near cyclobutoxy group (e.g., strong acid) | Ring expansion to a cyclopentyl derivative or ring-opening. msu.edu |

| Hofmann Rearrangement | Conversion to amide, then treatment with Br₂/NaOH | Loss of carbonyl group from an N-acyl derivative. byjus.com |

| Mass Spectrometry Fragmentation | Electron Impact (EI) | Loss of cyclobutyl radical, loss of ethene from the ring. |

2 Cyclobutoxy 5 Fluoroaniline As a Key Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Molecules Utilizing 2-Cyclobutoxy-5-fluoroaniline

The distinct structural features of this compound make it an ideal starting point for the synthesis of elaborate molecular architectures, particularly those with applications in pharmaceuticals and agrochemicals. evitachem.comcymitquimica.com Its primary amine allows for the introduction of nitrogen-containing motifs, while the fluorinated phenyl ring serves as a platform for further functionalization.

Heterocyclic compounds are central to drug discovery, with quinoline (B57606) and triazole frameworks being particularly prominent due to their wide range of biological activities. nih.govmdpi.com this compound serves as a potent precursor for constructing these and other important heterocyclic systems.

For instance, fluorinated anilines are key reactants in the synthesis of quinoline rings, which are privileged structures in medicinal chemistry. nih.gov Classic methods like the Skraup reaction, which involves reacting an aniline (B41778) with glycerol, or condensation reactions with β-ketoesters followed by cyclization, can be employed to build the quinoline core. mdpi.comossila.com The presence of the 5-fluoro substituent on the aniline ring is known to influence the regioselectivity of the cyclization and the electronic properties of the resulting quinoline.

Similarly, the aniline functional group is readily converted into other reactive intermediates for heterocycle synthesis. It can be transformed into an azide, which can then undergo cycloaddition reactions with alkynes (a "click" reaction) to form 1,2,3-triazoles. uni-saarland.de This transformation is often achieved in a one-pot protocol, enhancing synthetic efficiency. uni-saarland.denih.gov

| Starting Material Type | Key Reagents | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| Fluoroaniline (B8554772) | β-Ketoester, Polyphosphoric Acid | Fluorinated Quinoline | Condensation/Cyclization | mdpi.com |

| Fluoroaniline | Acetone, Iodine | Fluorinated Tetrahydroquinoline | Skraup Reaction | ossila.com |

| Aniline | tBuONO, TMSN3; then Alkyne, CuSO4, Na-Ascorbate | 1,2,3-Triazole | Diazotization/Azide Formation followed by CuAAC Click Reaction | uni-saarland.de |

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profile. Fluorine's high electronegativity and small size can lead to significant changes in a molecule's acidity, basicity, dipole moment, and binding affinity to biological targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. liverpool.ac.uk

The use of this compound as a building block ensures the resulting analogues retain this beneficial fluorine atom. The cyclobutoxy group also plays a crucial role, providing steric bulk that can influence receptor binding and modifying the molecule's lipophilicity, which affects its absorption, distribution, and excretion properties. evitachem.comdiva-portal.org The synthesis of various 2'- and 5-fluorinated deoxynucleosides has demonstrated that this isosteric substitution of hydrogen with fluorine can significantly reduce toxicity while retaining antiviral activity. liverpool.ac.uk

| Substituent | Effect on Molecular Attribute | Pharmacological Implication | Reference |

|---|---|---|---|

| Fluorine | Increases metabolic stability by blocking oxidation sites. | Longer drug half-life, improved bioavailability. | liverpool.ac.uk |

| Fluorine | Alters pKa and electronic distribution. | Enhanced binding affinity to target receptors/enzymes. | mdpi.com |

| Cyclobutoxy Group | Provides steric bulk and defined conformation. | Improved target selectivity and binding. | evitachem.com |

| Cyclobutoxy Group | Increases lipophilicity. | Modulation of absorption, distribution, metabolism, and excretion (ADME) properties. | evitachem.com |

Strategies for C-C, C-N, and C-O Bond Formation Involving the Compound

This compound is a versatile substrate for key bond-forming reactions that are fundamental to organic synthesis. The primary amine is a powerful nucleophile and a precursor to diazonium salts, while the aromatic ring can be functionalized through various cross-coupling reactions.

C-N Bond Formation: The most prominent C-N bond-forming reaction for anilines is the Buchwald-Hartwig amination. tcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the arylation of the aniline nitrogen with aryl halides or triflates, forming diarylamines. The electron-withdrawing nature of the fluorine substituent can make fluorinated anilines less reactive and the products potentially unstable under typical conditions (heat and strong base). nih.gov Research has shown that using specific ligand systems, such as BippyPhos, in combination with weaker bases like potassium phenoxide (KOPh), enables these couplings to proceed in high yield under milder conditions. uni-saarland.denih.gov

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are powerful tools for forming new carbon-carbon bonds on the aromatic ring. libretexts.org To achieve this, the aniline group is typically converted into a more suitable functional group for coupling, such as a halide (via Sandmeyer reaction) or a triflate. These reactions connect the 2-cyclobutoxy-5-fluorophenyl core to other aryl, vinyl, or alkyl fragments. ossila.comlibretexts.org

C-O Bond Formation: Analogous to C-N coupling, palladium-catalyzed methods, often under Buchwald-Hartwig conditions, can be used to form C-O bonds. ambeed.com This involves coupling the aniline (or a derivative) with alcohols or phenols to create aryl ethers, further expanding the molecular diversity achievable from this building block.

| Bond Type | Reaction Name | Typical Catalyst/Reagents | Description | Reference |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Pd Catalyst (e.g., [Pd(cinnamyl)Cl]2), Ligand (e.g., BippyPhos), Base (e.g., NaOtBu, KOPh) | Couples the aniline nitrogen with an aryl halide to form a diarylamine. | uni-saarland.denih.govambeed.com |

| C-C | Suzuki Coupling | Pd Catalyst, Base, Arylboronic Acid | Forms a biaryl linkage after converting the aniline to a halide. | ossila.comlibretexts.org |

| C-C | Stille Coupling | Pd Catalyst, Organostannane Reagent | Forms a C-C bond with various organic groups. | libretexts.org |

| C-O | Buchwald-Hartwig Etherification | Pd Catalyst, Ligand, Base, Alcohol/Phenol (B47542) | Forms an aryl ether by coupling with an alcohol. | ambeed.com |

Role in the Development of New Synthetic Methodologies

The unique electronic properties of fluorinated anilines like this compound have spurred the development of new and more robust synthetic methods. The challenges associated with the coupling reactions of these electron-deficient and sometimes unstable substrates have led chemists to design more active and specialized catalyst systems. nih.gov

A significant development is the use of palladium catalysts with specifically designed phosphine (B1218219) ligands, such as AdBippyPhos and YPhos, which are highly effective for difficult coupling reactions. nih.govchemistryviews.org The successful coupling of fluoroalkylamines with aryl halides using the weak base potassium phenoxide (KOPh) instead of traditional strong bases represents a methodological advancement, as it allows the reaction to proceed with sensitive functional groups that would otherwise be incompatible. nih.gov The turnover-limiting step in these reactions is often the reductive elimination to form the C–N bond, a mechanistic insight gained from studying these challenging substrates. nih.gov These advancements not only facilitate the use of building blocks like this compound but also expand the general toolbox available to synthetic chemists for constructing complex molecules. chemistryviews.org

Green Chemistry Approaches in Building Block Applications

The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly important in organic synthesis. The use of this compound as a building block can be integrated into more sustainable synthetic routes.

Development and Validation of Analytical Methodologies for 2 Cyclobutoxy 5 Fluoroaniline

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 2-Cyclobutoxy-5-fluoroaniline from impurities, starting materials, and by-products. The choice of method depends on the specific analytical goal, such as purity determination or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of aromatic amines like this compound. researchgate.net Developing a reliable HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection.

Column and Stationary Phase: Reversed-phase HPLC is the most common approach. A C18 or C8 column is typically selected, offering a nonpolar stationary phase that effectively retains the moderately polar this compound. tandfonline.comnih.gov Columns with dimensions such as 150 mm x 4.6 mm and a particle size of 3 µm or 5 µm are frequently used to balance resolution, analysis time, and backpressure. nih.gov

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. It usually consists of a mixture of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like acetic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govsielc.com The buffer's pH can be adjusted to control the ionization state of the aniline (B41778), thereby influencing its retention. For aromatic amines, an acidic pH (e.g., pH 2.5-4.5) is often used to ensure the analyte is in its protonated form, which can lead to sharper peaks and better reproducibility. tandfonline.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a standard UV detector is commonly used. nih.gov The chromophoric nature of the substituted benzene (B151609) ring in this compound allows for strong UV absorbance. The detection wavelength is set at the absorption maximum (λmax) of the analyte to ensure the highest sensitivity. For aniline derivatives, this is typically in the range of 220-290 nm. tandfonline.comresearchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | Standard for quantitative analysis and purity determination. |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic amines. tandfonline.comnih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. nih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. nih.gov |

| Detector | UV/DAD at 240 nm | Anilines absorb in this UV region, allowing for sensitive detection. bspublications.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) Applications for Volatile Derivatives

While HPLC is often preferred, Gas Chromatography (GC) can also be used for the analysis of this compound, particularly for assessing volatile impurities. However, the direct analysis of primary amines like anilines by GC can be problematic due to their polarity, which can cause peak tailing and poor chromatographic performance. researchgate.net

To overcome these issues, derivatization is commonly employed. jfda-online.com This process involves chemically modifying the amine group to create a less polar, more volatile, and more thermally stable derivative. Common derivatization strategies for amines include:

Acylation: Reaction with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) to form stable fluoroacyl derivatives. These derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or mass spectrometry (MS). semanticscholar.orgnih.gov

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. chemistryhall.com Its primary advantage is speed, allowing a chemist to quickly assess the progress of a reaction.

In a typical synthesis, a spot of the starting material, a co-spot (starting material and reaction mixture), and a spot of the reaction mixture are applied to a silica (B1680970) gel TLC plate. chemistryhall.com The plate is then developed in a chamber containing an appropriate solvent system (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate).

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear. chemistryhall.com Due to differences in polarity, the product will have a different retention factor (Rf) than the starting materials. Visualization can be achieved under UV light (254 nm) or by using a chemical staining agent that reacts with the amine, such as cinnamaldehyde (B126680) or p-dimethylaminobenzaldehyde (p-DAB), which typically form colored Schiff bases. rsc.org

Spectrophotometric Method Development for Quantitative Analysis

Spectrophotometric methods offer a simple and cost-effective way to quantify this compound, provided the sample matrix is not overly complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is based on the principle of light absorption by molecules. The substituted aniline structure of this compound contains a chromophore (the benzene ring) and auxochromes (-NH2, -F, -O-cyclobutyl), which influence the wavelength and intensity of UV absorption. bspublications.net Aniline itself exhibits two primary absorption bands around 230 nm and 280 nm. researchgate.net The specific substituents on this compound will cause a shift in these absorption maxima (λmax).

For quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The choice of solvent is important, as solvent polarity can influence the λmax. ajrsp.com

Table 2: Illustrative Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Double Beam UV-Vis Spectrophotometer | Provides stable and accurate absorbance measurements. |

| Solvent (Diluent) | Methanol (B129727) or Ethanol (B145695) | Common UV-transparent solvents for organic compounds. |

| Wavelength (λmax) | Determined by scanning (e.g., ~240 nm or ~290 nm) | Ensures maximum sensitivity and adherence to Beer-Lambert law. researchgate.net |

| Calibration Range | e.g., 1 - 20 µg/mL | Defines the linear range for accurate quantification. tiu.edu.iq |

| Cuvette | 1 cm path length, Quartz | Quartz is required for measurements in the UV range (<340 nm). |

Method Validation Protocols (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. duyaonet.com The International Council for Harmonisation (ICH) provides comprehensive guidelines, most notably Q2(R2), for method validation. europa.euich.org The validation process ensures that the analytical method is reliable, reproducible, and accurate. amsbiopharma.comnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations. tiu.edu.iq

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Precision between different laboratories.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov This provides an indication of its reliability during normal usage.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoroaniline |

| 4-fluoroaniline |

| Aniline |

| p-dimethylaminobenzaldehyde (p-DAB) |

| Cinnamaldehyde |

Accuracy and Precision Assessment

Accuracy of an analytical method denotes the closeness of the test results obtained by that method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

For the analysis of this compound, a reversed-phase HPLC method with UV detection would be a common approach. The accuracy could be determined by spiking the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) into a blank matrix. The precision of the method would be assessed by performing multiple injections of the same sample and analyzing the results for variability.

Table 1: Hypothetical Accuracy and Precision Data for this compound Analysis

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Recovery (%) | RSD (%) (Intra-day) |

| 80% | 80.0 | 79.5 ± 0.68 | 99.4 | 0.85 |

| 100% | 100.0 | 100.2 ± 0.75 | 100.2 | 0.75 |

| 120% | 120.0 | 119.8 ± 0.96 | 99.8 | 0.80 |

This table presents hypothetical data for illustrative purposes.

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish the linearity of the HPLC method for this compound, a series of standard solutions of varying concentrations would be prepared and analyzed. The response (e.g., peak area) would then be plotted against the concentration, and a linear regression analysis would be performed. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.

Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 751,234 |

| 75 | 1,126,580 |

| 100 | 1,502,123 |

| 125 | 1,877,456 |

| 150 | 2,253,987 |

Linearity Equation: y = 15010x + 1250 Correlation Coefficient (R²): 0.9998

This table and equation present hypothetical data for illustrative purposes.

The demonstrated range for this hypothetical method would be from 10 µg/mL to 150 µg/mL, within which the method is shown to be accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For the analysis of this compound, the LOD and LOQ would be experimentally determined by injecting progressively lower concentrations of the standard solution.

Table 3: Hypothetical LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

This table presents hypothetical data for illustrative purposes.

Q & A

Q. What are the established synthetic routes for 2-Cyclobutoxy-5-fluoroaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with 5-fluoro-2-nitroaniline; introduce cyclobutoxy via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., NaH/DMF) .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and solvent polarity (DMF vs. THF) to improve cyclobutoxy group incorporation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- FTIR : Identify amine (-NH₂, ~3400 cm⁻¹), C-F (1200–1100 cm⁻¹), and ether (C-O-C, ~1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign cyclobutoxy protons (δ 4.5–5.0 ppm for OCH₂) and fluorine-induced deshielding in aromatic protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. How does the cyclobutoxy group influence solubility and stability compared to other alkoxy substituents?

- Methodological Answer :

- Solubility Testing : Compare in polar (DMSO, MeOH) vs. non-polar (hexane) solvents via gravimetric analysis. The cyclobutoxy group may reduce solubility in polar solvents due to steric hindrance .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Cyclobutoxy’s strained ring may increase susceptibility to hydrolysis vs. linear alkoxy groups.

Advanced Research Questions

Q. How do electronic effects of the cyclobutoxy and fluoro substituents modulate reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model HOMO/LUMO energies to predict sites for electrophilic substitution. The electron-withdrawing fluoro group directs reactions to the para position, while the cyclobutoxy’s electron-donating effect competes .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields using Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts to assess steric/electronic challenges .

Q. What strategies resolve contradictions in reported biological activity data for fluoroaniline derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem/DSSTox and apply multivariate regression to identify confounding variables (e.g., assay type, purity thresholds) .

- Dose-Response Studies : Re-test activity in standardized assays (e.g., kinase inhibition) with rigorous purity controls (>98% via HPLC).

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). The fluoro group may prolong environmental persistence .

- Metabolic Pathway Prediction : Apply UM-BBD/PPS system to simulate microbial degradation pathways (e.g., oxidative cleavage of cyclobutoxy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.